ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 888469-86-1
Cat. No.: VC11874798
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 888469-86-1](/images/structure/VC11874798.png)
Specification
CAS No. | 888469-86-1 |
---|---|
Molecular Formula | C23H18FN3O5S |
Molecular Weight | 467.5 g/mol |
IUPAC Name | ethyl 3-(3-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Standard InChI | InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-6-4-9-16(10-13)31-2)18(17)22(29)27(26-19)15-8-5-7-14(24)11-15/h4-12H,3H2,1-2H3,(H,25,28) |
Standard InChI Key | QMQCWADYFWLABY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)F |
Canonical SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)F |
Introduction
Ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound featuring a thieno[3,4-d]pyridazine core. This compound is characterized by its molecular formula, C23H18FN3O5S, and molecular weight of 467.5 g/mol . It includes multiple functional groups such as a fluorophenyl group and a methoxybenzamido group, which contribute to its potential biological activity and chemical reactivity.
Synthesis and Preparation
The synthesis of ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, requiring careful optimization of reaction conditions to achieve high yields and purity. The synthesis typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and methoxybenzamido groups through various chemical reactions.
Related Compounds and Structural Variants
Several compounds share structural similarities with ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, including:
-
Ethyl 5-Amino-3-(3-Fluorophenyl)-4-Oxothieno[3,4-d]Pyridazine-1-Carboxylate: Contains an amino group instead of a methoxybenzamido group.
-
Ethyl 5-(3-Bromobenzamido)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: Substituted with bromine instead of fluorine.
-
Ethyl 5-(2-Chloroanilino)-4-Oxo-Thieno[2,3-d]Pyrimidine-1-Carboxylate: Features a different heterocyclic core structure.
These variants highlight the structural diversity within this class of molecules and their potential for distinct biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume